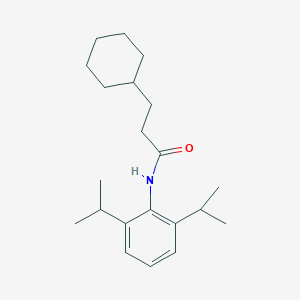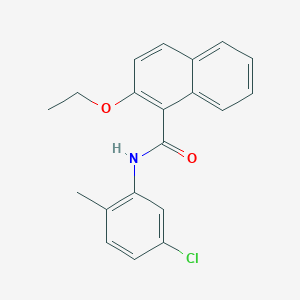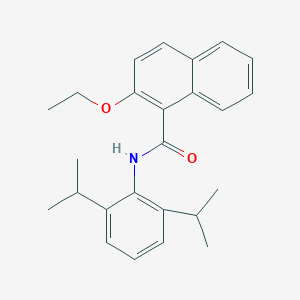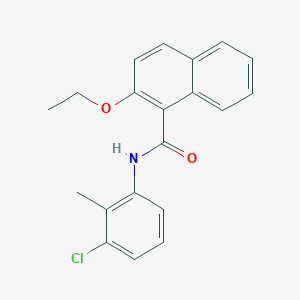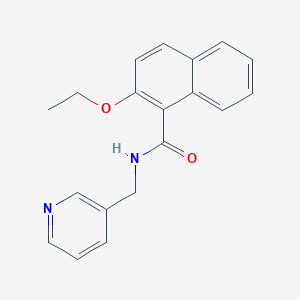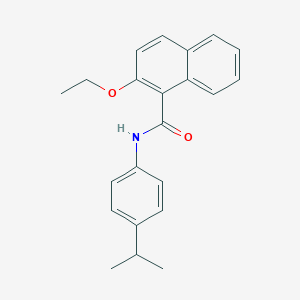
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide, also known as EINA, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII is a key regulator of synaptic plasticity and memory formation, making it an important target for studying the molecular mechanisms underlying learning and memory.
Mecanismo De Acción
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide selectively inhibits CaMKII by binding to its regulatory domain, which prevents its activation by calcium/calmodulin. This results in a decrease in CaMKII-dependent phosphorylation of downstream targets, which can affect various cellular processes such as gene expression, ion channel function, and synaptic plasticity.
Biochemical and Physiological Effects
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to have a number of biochemical and physiological effects in various model systems. For example, studies have demonstrated that 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide can impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices. Additionally, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to inhibit the proliferation and migration of cancer cells, and to protect against ischemic injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide in lab experiments is its high selectivity for CaMKII, which allows for precise manipulation of this important signaling pathway. Additionally, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to be relatively stable and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one limitation of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide and CaMKII inhibition. One area of interest is the development of more potent and selective inhibitors of CaMKII, which could have therapeutic potential for various diseases. Additionally, studies are needed to further elucidate the downstream targets and signaling pathways affected by CaMKII inhibition, and to explore the potential for combination therapies that target multiple signaling pathways. Finally, the use of advanced imaging and electrophysiological techniques could provide new insights into the role of CaMKII in synaptic plasticity and memory formation.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoyl chloride with ethylamine to form 2-ethoxy-1-naphthamide. This intermediate is then reacted with 4-isopropylaniline in the presence of a base such as potassium carbonate to produce the final product, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes. For example, studies have shown that CaMKII plays a critical role in synaptic plasticity and memory formation, and that inhibition of CaMKII by 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide can impair these processes. Additionally, CaMKII has been implicated in the pathogenesis of various diseases, including cancer, heart disease, and neurodegenerative disorders, and 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been used to study the potential therapeutic effects of CaMKII inhibition in these conditions.
Propiedades
Nombre del producto |
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(4-propan-2-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO2/c1-4-25-20-14-11-17-7-5-6-8-19(17)21(20)22(24)23-18-12-9-16(10-13-18)15(2)3/h5-15H,4H2,1-3H3,(H,23,24) |
Clave InChI |
QNKJBZYPGDPNMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



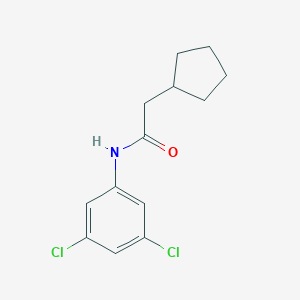
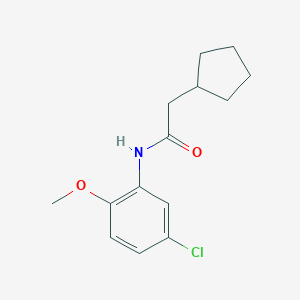
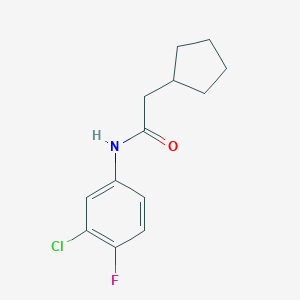
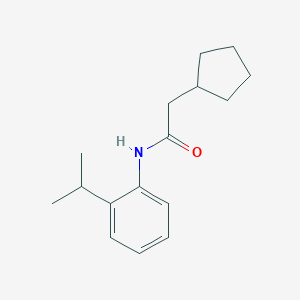
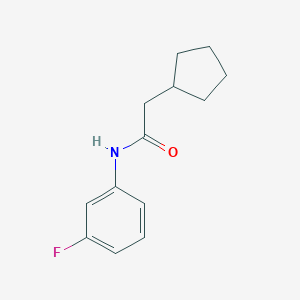

![2-cyclopentyl-N-{3-[(cyclopentylacetyl)amino]-4-methylphenyl}acetamide](/img/structure/B308764.png)


